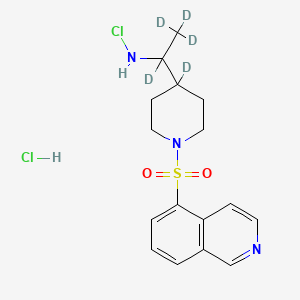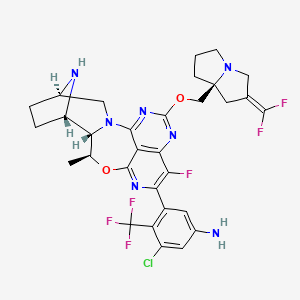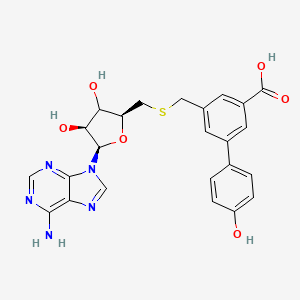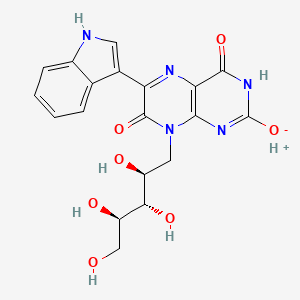
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride is a complex organic compound that features multiple deuterium atoms, a chloro group, and a sulfonylpiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride involves several steps:
Deuteration: The introduction of deuterium atoms is typically achieved through the use of deuterated reagents or solvents. For example, deuterated chloroform (CDCl3) or deuterated water (D2O) can be used to replace hydrogen atoms with deuterium.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving the appropriate precursors.
Chlorination: The final step involves the chlorination of the ethanamine moiety, which can be achieved using N-chlorosuccinimide (NCS) or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and isoquinoline moieties.
Reduction: Reduction reactions can target the sulfonyl group or the chloro group, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline and amine moieties.
Reduction: Reduced forms of the sulfonyl and chloro groups.
Substitution: New compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, the deuterium atoms can influence the metabolic stability and rate of enzymatic reactions. The chloro group can participate in electrophilic reactions, while the sulfonylpiperidine moiety can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-chloro-1,2,2,2-tetradeuterioethanamine: Lacks the isoquinoline and sulfonylpiperidine moieties.
1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine: Lacks the chloro group.
N-chloro-1-(4-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine: Lacks the deuterium atoms.
Uniqueness
The presence of multiple deuterium atoms, along with the chloro and sulfonylpiperidine moieties, makes N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride unique. This combination of features provides distinct advantages in isotopic labeling studies and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H21Cl2N3O2S |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O2S.ClH/c1-12(19-17)13-6-9-20(10-7-13)23(21,22)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13,19H,6-7,9-10H2,1H3;1H/i1D3,12D,13D; |
Clé InChI |
UXJJRPPVMOZZNV-UHPURAOQSA-N |
SMILES isomérique |
[2H]C1(CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C([2H])(C([2H])([2H])[2H])NCl.Cl |
SMILES canonique |
CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)NCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)

![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)




![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
